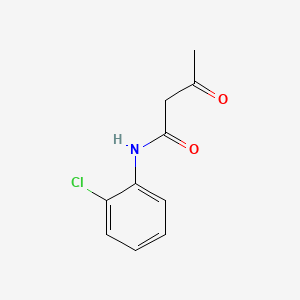
2'-Chloroacetoacetanilide
Cat. No. B1583483
Key on ui cas rn:
93-70-9
M. Wt: 211.64 g/mol
InChI Key: BFVHBHKMLIBQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04496481
Procedure details


8.62 g of p-chloro-o-nitroaniline, 10.89 g of acetoacet-o-chloroanilide, 2.36 g of α-chloroacetic acid and 50 ml of 2-ethylhexanoic acid are stirred at 600 rpm for 1 hour in a 1/2 liter grinding pot containing 200 g of 2-3 mm diameter glass beads. The temperature reaches 26° C. 4.14 g of sodium nitrite are added and stirring continued. As pigment formation commences and the grinding viscosity increases, 25 ml portions of 2-ethylhexanoic acid are added after 2 and 5 minutes. A maximum temperature of 36° C. is obtained after 16 minutes, and after 1 hour, at a temperature of 32° C., aqueous ammonia solution is added and the pigment product recovered, washing well with hot water at the filtration stage. The C.I. Pigment Yellow 3 product, obtained in a yield of 17.84 g (90.3% of theory) is approximately 20% stronger and slightly redder than the corresponding product prepared by conventional aqueous coupling, when dispersed in a decorative alkyd paint system.







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][C:13]([CH2:15][C:16]([NH:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])=[O:14].ClCC(O)=O.[N:31]([O-])=O.[Na+].N>C(C(CCCC)C(O)=O)C>[CH3:12][C:13]([CH:15]([N:31]=[N:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])[C:16]([NH:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])=[O:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.62 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10.89 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(=O)NC1=CC=CC=C1Cl
|
|
Name
|
|
|
Quantity
|
2.36 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
4.14 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
grinding pot
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 200 g of 2-3 mm diameter glass beads
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 26° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As pigment formation commences and the grinding viscosity increases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A maximum temperature of 36° C. is obtained after 16 minutes
|
|
Duration
|
16 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the pigment product recovered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing well with hot water at the filtration stage
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
